2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
Description
2-Bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a brominated amide derivative featuring a butanamide backbone substituted with a bromine atom at the second carbon position. The compound’s structure includes a 3,4-dimethoxyphenethylamine moiety, which confers hydrophobic and electron-rich properties due to the methoxy groups. This structural motif is common in pharmaceutical intermediates and bioactive molecules, particularly those targeting neurological or cardiovascular pathways.
Properties
IUPAC Name |
2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-4-11(15)14(17)16-8-7-10-5-6-12(18-2)13(9-10)19-3/h5-6,9,11H,4,7-8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRODRKMNJZHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the reaction of 3,4-dimethoxyphenethylamine with 2-bromobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-Bromo-N-Substituted Butanamides
The closest analogs are other 2-bromo-N-aryl/alkyl butanamides, which share the bromobutanamide core but differ in substituent groups (Table 1).
| Compound Name | Substituent Position/Type | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | 3,4-Dimethoxyphenethyl | C₁₅H₂₀BrNO₃ | 342.23 | High hydrophobicity, electron-rich |
| 2-Bromo-N-(2,4-dimethoxyphenyl)butanamide | 2,4-Dimethoxyphenyl | C₁₂H₁₆BrNO₃ | 302.16 | Positional isomer of dimethoxy groups |
| 2-Bromo-N-(2-methylphenyl)butanamide | 2-Methylphenyl | C₁₁H₁₄BrNO | 256.14 | Reduced steric bulk |
| 2-Bromo-N-(3-ethylphenyl)butanamide | 3-Ethylphenyl | C₁₂H₁₆BrNO | 270.17 | Increased lipophilicity (discontinued) |
Key Findings :
- Substituent Position : The 3,4-dimethoxy configuration in the target compound enhances π-π stacking and receptor binding compared to 2,4- or 2,5-dimethoxy isomers, as seen in analogs with molecular weight 302.16 .
- Bromine Reactivity : All analogs retain the bromine atom, enabling nucleophilic substitution reactions. However, bulky substituents (e.g., 3,4-dimethoxyphenethyl) may hinder reactivity compared to simpler aryl groups like 2-methylphenyl .
- Discontinued Analogs : 2-Bromo-N-(3-ethylphenyl)butanamide (CAS 1119450-43-9) was discontinued, likely due to synthesis challenges or instability, highlighting the superior stability of methoxy-substituted derivatives .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Rip-B shares the 3,4-dimethoxyphenethylamine backbone but replaces the bromobutanamide group with a benzamide. Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield), Rip-B exhibits a lower molecular weight (C₁₇H₁₉NO₃, ~285.34) and lacks electrophilic bromine. This difference reduces its utility in covalent drug design but may improve metabolic stability .
Pyrido[1,2-a]pyrimidin-4-one Derivatives
European Patent compounds (e.g., 2-(3,4-dimethoxyphenyl)-7-[4-(methylamino)cyclohex-1-en-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one) retain the 3,4-dimethoxyphenyl group but incorporate a pyrimidinone core. These compounds target kinase or G protein-coupled receptors, suggesting the dimethoxyphenyl moiety’s versatility in diverse pharmacophores. The target bromobutanamide, however, offers simpler synthetic accessibility .
Pharmaceutical Impurities and Related Compounds
- Impurity C(EP): 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide (MW 311.00) contains a nitro group, increasing polarity but raising genotoxicity concerns compared to the target compound’s methoxy groups .
- Verapamil Related Compound B : Features multiple dimethoxyphenyl groups and a nitrile, underscoring the role of 3,4-dimethoxy motifs in calcium channel blockers. The target compound’s bromine could modulate ion channel interactions differently .
Biological Activity
2-Bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, applications, and comparative analysis with similar compounds.
- Molecular Formula : C14H20BrNO3
- Molecular Weight : 330.22 g/mol
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets and pathways. The presence of the bromine atom and the amide group are crucial for its reactivity and binding affinity. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor activity, affecting cellular signaling processes.
Further research is necessary to clarify these mechanisms and identify specific molecular targets.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. Laboratory tests have shown effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of cell cycle regulators and pro-apoptotic factors.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. | |
| Anticancer | Induces apoptosis in various cancer cell lines. | |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes. |
Case Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
Case Study 2: Anticancer Effects
In another study focusing on cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with 50 µM of the compound.
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Bromo-N-(2,4-dimethoxyphenyl)butanamide | Different methoxy substitution pattern | Moderate antimicrobial activity |
| 2-Bromo-N-(3-methoxyphenyl)butanamide | Lacks one methoxy group | Lower anticancer efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
